molecular formula C17H15NO6 B2879314 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate CAS No. 1105243-82-0

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate

Cat. No. B2879314
CAS RN: 1105243-82-0
M. Wt: 329.308
InChI Key: HEENNNIYKCGHDI-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Synthesis and Bioactivity : The compound has been used in the synthesis of potentially bioactive compounds. A study by Abdel Hafez, Ahmed, and Haggag (2001) describes the synthesis of several derivatives from visnaginone, a related furan compound. This research illustrates the compound's utility in creating new bioactive molecules (Abdel Hafez, Ahmed, & Haggag, 2001).

  • Antiprotozoal Agents : Research has explored the antiprotozoal potential of related compounds. A study by Ismail et al. (2004) synthesized and evaluated novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including furan-2-yl derivatives, for their effectiveness against protozoal infections (Ismail et al., 2004).

  • Mechanistic Studies in Organic Reactions : The compound has been used in studies to understand the mechanisms of certain organic reactions. For instance, Mccallum et al. (1988) investigated the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, contributing to the understanding of furan formation (Mccallum et al., 1988).

  • Synthesis of Furoisoflavones : Kawase, Nanbu, and Miyoshi (1968) described the acylation of benzofurans and the synthesis of various furoisoflavones, illustrating the compound's role in synthesizing complex organic structures (Kawase, Nanbu, & Miyoshi, 1968).

  • Chemical Switch in Maillard Reaction : Hofmann (1998) studied the formation of colored Maillard reaction products, highlighting the role of furan derivatives like (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate in these complex reactions (Hofmann, 1998).

  • Anticholinesterase Activity : Luo et al. (2005) synthesized novel compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, demonstrating the potential of furan derivatives in creating anticholinesterase agents (Luo et al., 2005).

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-20-13-4-2-5-14(9-13)22-11-17(19)23-10-12-8-16(24-18-12)15-6-3-7-21-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEENNNIYKCGHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate

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